molecular formula C20H20N2O8 B8701304 6-[(4-Nitrobenzoyl)oxy]hexyl 4-nitrobenzoate

6-[(4-Nitrobenzoyl)oxy]hexyl 4-nitrobenzoate

Cat. No. B8701304
M. Wt: 416.4 g/mol
InChI Key: ICBJXSVXTAJFKL-UHFFFAOYSA-N
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Patent
US07811642B2

Procedure details

33.2 g of 4-nitrobenzoic acid (200.0 mM), 24.4 g of 1,6-dibromohexane (100.0 mM) and 41.5 g of potassium carbonate (300.0 mM) were suspended in 200 ml of DMF and this mixture was stirred at 120° C. for 2 h. It was then cooled to 60° C., poured onto 600 ml of water and the resulting suspension was stirred for 5 min. The precipitate was filtered off and the still wet cake was refluxed for 1 h in 300 ml of ethanol. It was then cooled to room temperature and filtered. The cake was washed with ethanol and dried to give 40.3 g (96.8 mM, 97%) of 6-[(4-nitrobenzoyl)oxy]hexyl 4-nitrobenzoate as a pale yellow powder.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Quantity
41.5 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].Br[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19]Br.[C:21](=[O:24])([O-])[O-:22].[K+].[K+].[OH2:27]>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]([O:10][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:22][C:21](=[O:24])[C:7]2[CH:11]=[CH:12][C:4]([N+:1]([O-:2])=[O:27])=[CH:5][CH:6]=2)=[O:9])=[CH:11][CH:12]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
33.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
24.4 g
Type
reactant
Smiles
BrCCCCCCBr
Step Three
Name
Quantity
41.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
this mixture was stirred at 120° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to 60° C.
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred for 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
TEMPERATURE
Type
TEMPERATURE
Details
the still wet cake was refluxed for 1 h in 300 ml of ethanol
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The cake was washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)OCCCCCCOC(C2=CC=C(C=C2)[N+](=O)[O-])=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MOLARITY
AMOUNT: MASS 40.3 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.